1-[(2-chlorobenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is a complex organic compound with a molecular formula of C20H24ClNO3S. This compound is characterized by the presence of a piperidine ring, a chlorophenyl group, and a methanesulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using chlorobenzene derivatives.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group is attached through a sulfonation reaction using methanesulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-Chlorophenyl)methanesulfonyl]-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide
- 1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-{[(2-methylphenyl)methyl]sulfanyl}ethyl)piperidine-4-carboxamide
Uniqueness
1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it valuable in various research fields.
Properties
Molecular Formula |
C21H25ClN2O3S |
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Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O3S/c22-20-9-5-4-8-19(20)16-28(26,27)24-14-11-18(12-15-24)21(25)23-13-10-17-6-2-1-3-7-17/h1-9,18H,10-16H2,(H,23,25) |
InChI Key |
MWPMIIAXTOCKLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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